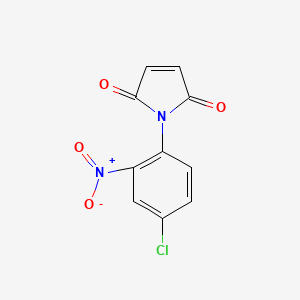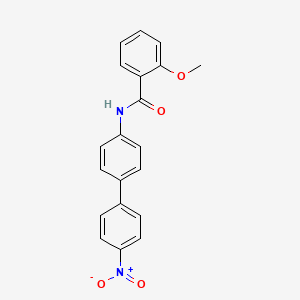
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat various inflammatory conditions. It is a potent inhibitor of cyclooxygenase (COX) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid inhibits the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX, 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of ion channels, such as the calcium-activated chloride channel and the transient receptor potential vanilloid 4 (TRPV4) channel. This inhibition results in a decrease in intracellular calcium levels, which can lead to a reduction in inflammation and pain. 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is responsible for the transport of chloride ions across cell membranes. This inhibition can lead to a reduction in mucus production and an improvement in lung function in patients with cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has several advantages for lab experiments. It is a potent inhibitor of COX and has been extensively studied for its anti-inflammatory effects, making it a useful tool for studying the inflammatory response. Additionally, it has been shown to exhibit analgesic and antipyretic effects, making it a useful tool for studying pain and fever. However, 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has several limitations. It has been shown to exhibit off-target effects, such as the inhibition of ion channels and CFTR, which can complicate the interpretation of experimental results. Additionally, it has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid. One area of research is the development of more selective inhibitors of COX, which can reduce the risk of off-target effects. Another area of research is the study of the effects of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid on ion channels and CFTR, which can provide insights into the pathophysiology of various diseases. Additionally, the use of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid as a potential therapeutic agent in various diseases, such as cancer and neurodegenerative disorders, warrants further investigation.
Synthesemethoden
The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction to form the pyrrole ring. The final step involves the hydrolysis of the ester group to yield 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has been extensively studied for its anti-inflammatory effects and has been shown to inhibit the production of prostaglandins, which are known to play a key role in the inflammatory response. It has also been shown to exhibit analgesic and antipyretic effects, making it a promising candidate for the treatment of pain and fever. Additionally, 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione acid has been shown to have potential therapeutic effects in various diseases, such as cancer, cystic fibrosis, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-6-1-2-7(8(5-6)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIAMZQVVMQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984328 | |
| Record name | 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
65833-07-0 | |
| Record name | NSC142008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)


![3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5066072.png)
![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![5-(2-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5066081.png)
![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(4-methoxyphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5066096.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066111.png)
![7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5066125.png)
![5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B5066129.png)
![N-{1-[1-(4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5066144.png)